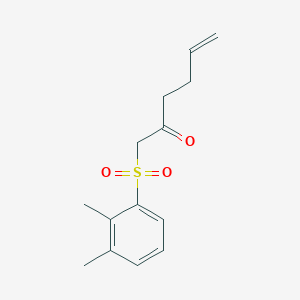![molecular formula C12H11NOS2 B14173680 5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione CAS No. 922517-07-5](/img/structure/B14173680.png)
5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione is a chemical compound with a molecular formula of C12H9NOS2 and a molecular weight of 247.34 g/mol This compound features a pyridine ring substituted with a thione group at the 2-position and a phenoxy group at the 5-position, which is further substituted with a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione typically involves the reaction of 5-bromomethyl-2-pyridinethione with 4-mercaptophenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of 4-mercaptophenol attacks the bromomethyl group of 5-bromomethyl-2-pyridinethione, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione involves its interaction with specific molecular targets. The sulfanyl and thione groups can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity . The phenoxy group can also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridine-2(1H)-thione: Similar structure but lacks the phenoxy and sulfanyl groups.
2-Mercapto-5-methylpyridine: Contains a thiol group instead of a thione group.
5-Methyl-2-pyridthione: Similar to 5-Methylpyridine-2(1H)-thione but with different substituents.
Uniqueness
5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione is unique due to the presence of both sulfanyl and thione groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups with the pyridine and phenoxy moieties makes it a versatile compound for various scientific research and industrial applications .
Properties
CAS No. |
922517-07-5 |
|---|---|
Molecular Formula |
C12H11NOS2 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
5-[(4-sulfanylphenoxy)methyl]-1H-pyridine-2-thione |
InChI |
InChI=1S/C12H11NOS2/c15-11-4-2-10(3-5-11)14-8-9-1-6-12(16)13-7-9/h1-7,15H,8H2,(H,13,16) |
InChI Key |
PCSBZVGXUULHRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CNC(=S)C=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



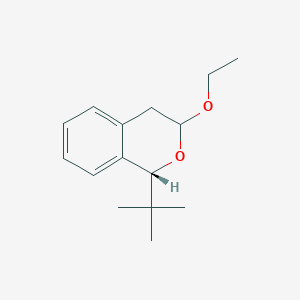
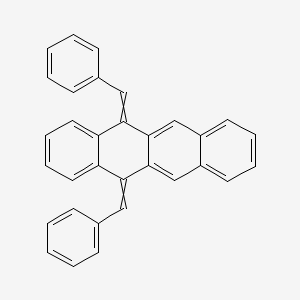
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)
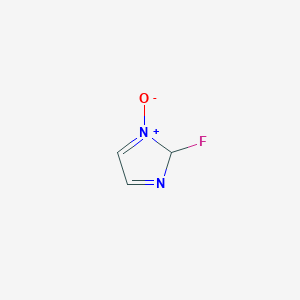
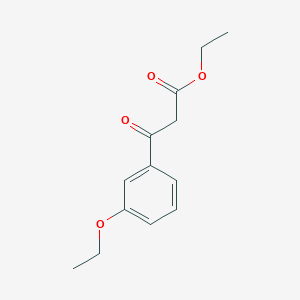

![5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14173641.png)
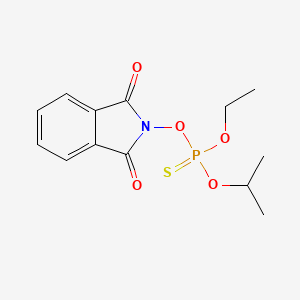
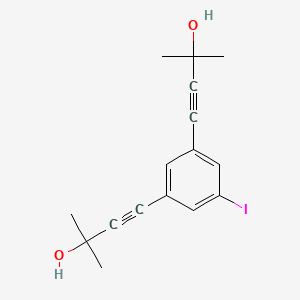
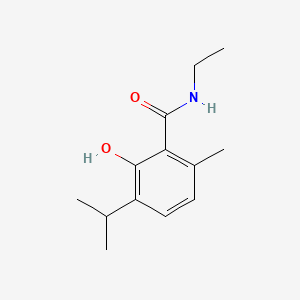
![2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide](/img/structure/B14173666.png)
